molecular formula C11H8Cl2O3 B8468337 4-(3,4-Dichlorophenyl)oxane-2,6-dione

4-(3,4-Dichlorophenyl)oxane-2,6-dione

Cat. No.: B8468337
M. Wt: 259.08 g/mol
InChI Key: UOLHGGKIAWBSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)oxane-2,6-dione is an oxane-dione derivative featuring a 3,4-dichlorophenyl substituent at the 4-position of the oxane ring.

Properties

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)oxane-2,6-dione

InChI

InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2

InChI Key

UOLHGGKIAWBSPT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorobenzene with glutaric anhydride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3-(3,4-Dichlorophenyl)glutaric acid.

    Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water or aqueous base.

    Nucleophilic Acyl Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base or catalyst.

Major Products Formed

    Hydrolysis: 3-(3,4-Dichlorophenyl)glutaric acid.

    Nucleophilic Acyl Substitution: Corresponding amides or esters, depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dichlorophenyl)oxane-2,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)oxane-2,6-dione involves its reactivity as an anhydride. It can undergo hydrolysis to form the corresponding acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Oxane-2,6-dione Derivatives

Structural and Physicochemical Properties

The following table compares key properties of 4-(3,4-dichlorophenyl)oxane-2,6-dione with two structural analogs:

Compound Name Substituent Molecular Weight (g/mol) Polar Surface Area (PSA, Ų) Notable Features
This compound 3,4-Dichlorophenyl ~259 Not reported Electron-withdrawing Cl groups; potential CNS applications
4-(3,4-Dimethoxyphenyl)oxane-2,6-dione 3,4-Dimethoxyphenyl ~242 61.83 Electron-donating OMe groups; higher solubility in polar solvents
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione 3,3,3-Trifluoropropyl 210.2 Not reported High electronegativity; discontinued due to synthesis challenges

Key Observations:

  • Substituent Effects: The dichlorophenyl group enhances lipophilicity and metabolic stability compared to the dimethoxyphenyl analog, which may favor blood-brain barrier penetration.
  • Polar Surface Area (PSA): The dimethoxyphenyl analog’s higher PSA (61.83 Ų) suggests greater polarity, likely improving aqueous solubility compared to the dichlorophenyl derivative.
Dichlorophenyl-Containing Compounds
  • Anticancer Potential: A triazine derivative with a 3,4-dichlorophenyl group (2-(3,4-dichlorophenyl)-4-[[2-[1-methyl-2-pyrrolidinyl]ethyl]amino]-6-[trichloromethyl]-S-triazine) demonstrated promising binding affinity in breast cancer research, suggesting the dichlorophenyl moiety may enhance interactions with hydrophobic binding pockets.
  • Sigma Receptor Ligands: BD 1008 and BD 1047 (3,4-dichlorophenyl ethylamine derivatives) are sigma receptor ligands, highlighting the role of dichlorophenyl groups in CNS-targeted drug design.
Oxane-Dione Derivatives
  • Dimethoxyphenyl Analog: The 3,4-dimethoxyphenyl substitution may favor interactions with enzymes or receptors requiring electron-rich aromatic systems, though its pharmacological profile remains understudied.
  • Trifluoropropyl Analog: Discontinued status (CAS 2228184-19-6) implies synthetic or stability challenges, possibly due to the reactive trifluoropropyl group.

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